N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro 1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with the following chemical formula: C₁₅H₁₉ClFN . Let’s break down its properties and functions:
Molecular Structure Analysis
The molecular structure of N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide reveals its complexity. The chlorophenyl and cyclopentyl groups contribute to its three-dimensional arrangement. Analyzing bond angles, torsion angles, and steric effects provides insights into its stability and reactivity.
Mechanism of Action
N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide likely interacts with biological targets. Explore its binding sites, receptor interactions, and enzymatic inhibition. Computational studies and molecular docking simulations can elucidate its mode of action.
Future Directions
: [ChemSpider: N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](https://www.chemspider.com/Chemical-Structure.47503940.html)
Scientific Research Applications
Vibrational Spectroscopic Analysis
A study focused on the vibrational spectroscopic signatures of a molecule similar to N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, specifically N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This molecule was characterized using Raman and Fourier transform infrared spectroscopy, comparing the results with ab initio calculations. The study provided insights into the stereo-electronic interactions leading to molecular stability and evaluated its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
The crystal structures of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, were analyzed to understand their molecular conformation. These studies revealed folded conformations about the methylene C atom of the thioacetamide bridge, with varying inclinations between the pyrimidine and benzene rings. This structural analysis contributes to a deeper understanding of the molecular geometry and potential intermolecular interactions of related compounds (Subasri et al., 2016; Subasri et al., 2017).
Inhibitory Activity Against Enzymes
A molecule with a similar structural framework, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, and its analogues were synthesized and evaluated for their inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds demonstrated potential as dual inhibitors, with implications for therapeutic applications in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Ligand-Protein Interactions
In a study exploring benzothiazolinone acetamide analogs, which are structurally related to N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, molecular docking was used to understand the binding interactions of these ligands with Cyclooxygenase 1 (COX1). This research provided valuable insights into the potential therapeutic applications of these compounds (Mary et al., 2020).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-16-10-4-5-11-17(16)25-19(28)13-31-23-26-20-15-9-3-6-12-18(15)30-21(20)22(29)27(23)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAPBXZMAUYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
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